N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide
Description
N1-(3-Chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by:
- N1-substituent: A 3-chloro-4-methoxyphenyl group, combining halogen (Cl) and electron-donating methoxy (OCH₃) moieties.
- N2-substituent: A 1-methoxypropan-2-yl group, featuring an ether-linked branched alkyl chain.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-8(7-19-2)15-12(17)13(18)16-9-4-5-11(20-3)10(14)6-9/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGMIPQPDKBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methoxyphenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic organic compound belonging to the oxalamide class, which is characterized by its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN2O3
- Molecular Weight : 295.72 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of chloro and methoxy groups enhances its binding affinity and selectivity towards these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with inflammation or cancer progression.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Anticancer Activity : Research indicates that oxalamides can exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in tumor cells through the activation of caspase pathways .
- Anti-inflammatory Effects : Compounds in this class have been investigated for their anti-inflammatory properties. The presence of methoxy groups may enhance their efficacy by modulating inflammatory cytokine production .
- Antimicrobial Properties : Initial screenings suggest that oxalamides may possess antimicrobial activity against certain bacterial strains, making them candidates for developing new antibiotics .
Case Study 1: Anticancer Activity
A study published in 2023 examined the effects of various oxalamides, including this compound, on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Case Study 2: Anti-inflammatory Mechanism
In a 2022 study focused on inflammatory diseases, researchers evaluated the impact of this oxalamide on TNF-alpha induced inflammation in murine models. The findings revealed a marked decrease in inflammatory markers when treated with the compound, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the unique properties of this compound, we compare it with related compounds:
| Compound Name | Biological Activity |
|---|---|
| N1-(3-chlorophenyl)-N2-(1-methoxypropan-2-yl)oxalamide | Moderate anticancer activity |
| N1-(5-chloro-2-cyanophenyl)-N2-(1-methoxypropan-2-yl)oxalamide | Strong anti-inflammatory effects |
| N1-(3-chloro-4-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide | Limited antimicrobial properties |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
Halogen vs. Methoxy Substitution: The 4-methoxy group in the target compound (vs. Chlorine at position 3 (common in compounds 28, 29, and GMC-2) likely contributes to hydrophobic interactions and steric effects.
N2-Substituent Diversity :
- The target’s 1-methoxypropan-2-yl group is unique compared to aromatic (e.g., 4-methoxyphenethyl) or heterocyclic (e.g., thiazolyl-pyrrolidinyl) substituents. This ether-linked alkyl chain may reduce steric hindrance and improve metabolic stability.
Biological Implications :
- Thiazole-containing analogs (e.g., compound 15) show antiviral activity, suggesting that bulkier N2-substituents may enhance target specificity.
- SCD inhibitors (e.g., compound 28) highlight the role of fluorophenyl groups in enzyme inhibition.
Characterization:
- NMR : The target’s ¹H NMR would show signals for the methoxy groups (~δ 3.2–3.8 ppm) and aromatic protons (~δ 6.8–7.4 ppm), akin to compound 28 (δ 3.71 ppm for OCH₃).
- LC-MS/MS : Expected molecular ion [M+H]⁺ at m/z ~325 (calculated for C₁₈H₂₁ClN₂O₄).
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Chlorine at N1 improves binding in hydrophobic pockets (e.g., HIV entry inhibitors).
- Methoxy Groups : Enhance solubility but may reduce affinity compared to halogens, depending on the target.
- N2-Substituents : Branched alkyl chains (e.g., 1-methoxypropan-2-yl) may offer better pharmacokinetics than rigid aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
